
2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as BCPA and has been found to have significant biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Environmental Fate and Behavior of Halogenated Compounds
- Halogenated Parabens in Aquatic Environments : Research on parabens, which share structural similarities with halogenated aromatic compounds like 2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide, highlights their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments eliminating them relatively well, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This reflects the continuous introduction of paraben-based products into the environment. Chlorinated by-products of parabens, resulting from reactions with free chlorine, have been detected, raising concerns about their stability, persistence, and potential toxicity, necessitating further studies to improve understanding of their impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Biological Activity of Halogenated Phenols
- Toxicological Profile of Halogenated Phenols : Studies on compounds like 2,4,6-tribromophenol, which is structurally related to halogenated phenols, provide insight into their environmental concentrations, toxicology, and potential as degradation products of brominated flame retardants. These compounds are found ubiquitously in the environment due to various sources, including natural production by aquatic organisms and synthetic production as intermediates or degradation products of industrial use. The toxicokinetics and toxicodynamics of such compounds are not fully understood, highlighting the need for further research to elucidate their environmental and health impacts (Koch & Sures, 2018).
Potential for Pharmaceutical Development
- Pharmacological Properties of Phenolic Compounds : Research into the pharmacological properties of phenolic compounds, such as chlorogenic acid and thymol, reveals a wide range of biological activities that could offer insights into the therapeutic potential of similar compounds. Chlorogenic acid has demonstrated antioxidant, anti-inflammatory, and antimicrobial activities, among others, suggesting its utility in treating metabolic syndrome and other disorders. Thymol has shown promise in various therapeutic applications due to its antioxidant, anti-inflammatory, and antibacterial properties (Naveed et al., 2018; Meeran et al., 2017).
Eigenschaften
IUPAC Name |
2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-14(18)7-4-8-15(10)19-16(20)11(2)21-13-6-3-5-12(17)9-13/h3-9,11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPBDWUMOACKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)
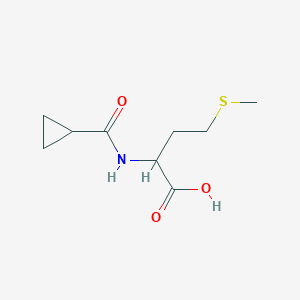
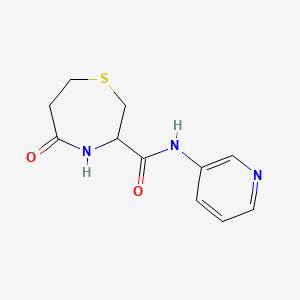
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2579287.png)
![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)
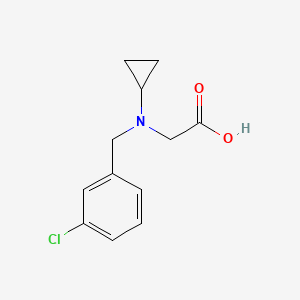
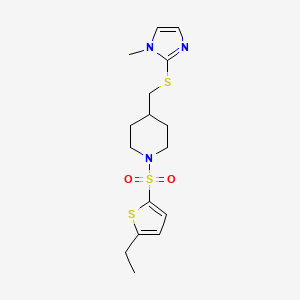
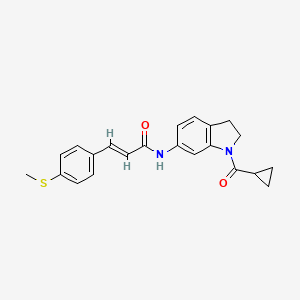
![2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2579295.png)
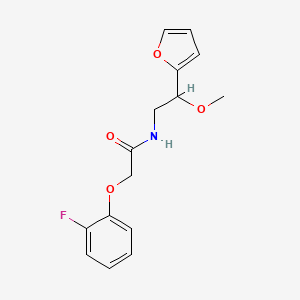

![2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2579301.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)
